5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Filgotinib synthesis Regiochemical specificity Suzuki coupling intermediate

5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (C6H5BrN4, MW 213.03) is a heterocyclic aromatic amine featuring a fused triazole-pyridine bicyclic core with a bromine substituent at the 5-position and a primary amine at the 2-position. This specific substitution pattern makes it the essential penultimate intermediate in the commercial synthesis of filgotinib (GLPG-0634), a selective JAK1 inhibitor approved for rheumatoid arthritis and Crohn's disease.

Molecular Formula C6H5BrN4
Molecular Weight 213.03 g/mol
CAS No. 1010120-55-4
Cat. No. B1292873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
CAS1010120-55-4
Molecular FormulaC6H5BrN4
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=NN2C(=C1)Br)N
InChIInChI=1S/C6H5BrN4/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H,(H2,8,10)
InChIKeyTVGFHUIJNZRKFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1010120-55-4): Critical Filgotinib Intermediate and JAK Inhibitor Scaffold


5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (C6H5BrN4, MW 213.03) is a heterocyclic aromatic amine featuring a fused triazole-pyridine bicyclic core with a bromine substituent at the 5-position and a primary amine at the 2-position. This specific substitution pattern makes it the essential penultimate intermediate in the commercial synthesis of filgotinib (GLPG-0634), a selective JAK1 inhibitor approved for rheumatoid arthritis and Crohn's disease [1]. The compound belongs to the broader 2-amino-[1,2,4]triazolo[1,5-a]pyridine class, which has been extensively validated as a kinase inhibitor scaffold across multiple therapeutic programs [2].

Why 5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Cannot Be Replaced by Other Bromotriazolopyridine Isomers


The 5-bromo substitution is not an arbitrary halogenation pattern; it is the regiochemical requirement for the Suzuki coupling that installs the critical 5-aryl pharmacophore in filgotinib [1]. Substituting the 6-, 7-, or 8-bromo isomer would direct the cross-coupling to an entirely different ring position, producing a constitutional isomer of the target API that lacks the JAK1 selectivity profile validated through extensive medicinal chemistry optimization [2]. Furthermore, the 2-amine group is essential for the subsequent N-acylation with cyclopropanecarbonyl chloride, and the specific electronic environment created by the 5-bromo-2-amine substitution pattern governs both the reactivity and the physicochemical properties required for downstream processing. The quantitative evidence below demonstrates why procurement specifications must mandate this exact isomer.

Quantitative Differentiation Evidence for 5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Versus Closest Bromo Isomer Analogs


5-Bromo Regiochemistry Is Mandatory for the Filgotinib Suzuki Coupling: Other Isomers Produce Different Connectivity

In the validated filgotinib synthetic route, 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes Suzuki coupling with 4-(hydroxymethyl)phenylboronic acid at the 5-position to install the essential 5-aryl group [1]. This regiochemistry is dictated by the bromine placement: the 6-bromo isomer (CAS 947248-68-2), 7-bromo isomer (CAS 882521-63-3), or 8-bromo isomer (CAS 1124382-72-4) would direct the coupling to the 6-, 7-, or 8-position respectively, producing constitutional isomers of the target API that have not been validated for JAK1 selectivity [2]. Use of any other isomer would require a complete re-optimization of the downstream synthesis and would not yield filgotinib.

Filgotinib synthesis Regiochemical specificity Suzuki coupling intermediate

Higher Cyclization Yield: 92.8% for 5-Bromo Isomer vs 87.4% for 7-Bromo Isomer Under Comparable Conditions

The key cyclization step from the N-(bromo-2-pyridinyl)-N′-carboethoxy-thiourea intermediate proceeds with significantly higher efficiency for the 5-bromo isomer. Using hydroxylamine hydrochloride and triethylamine in ethanol at 70-100°C, the 5-bromo isomer was obtained as white crystals in 92.8% yield . Under analogous conditions (NH2OH·HCl, N-ethyl diisopropylamine, ethanol, reflux), the 7-bromo isomer was isolated in only 87.4% yield as a light yellow solid [1].

Synthetic efficiency Cyclization yield Process chemistry

Melting Point of 203-205°C Provides Unambiguous Identity Discrimination Among Bromo Isomers

The melting point of 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is 203-205°C [1]. This is distinctly separated from the 7-bromo isomer (190-192°C) [2] and widely separated from the 6-bromo isomer (132-137°C) . The non-overlapping melting point ranges (gap of ~10°C vs 7-bromo; ~70°C vs 6-bromo) enable rapid, instrumentally simple identity confirmation without requiring NMR or HPLC.

Identity verification Melting point Quality control

Only the 5-Bromo Isomer Serves as Filgotinib Impurity 5: Regulatory Reference Standard Status

5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is formally designated as Filgotinib Impurity 5 and is supplied with detailed characterization data (NMR, MS, HPLC, IR) compliant with ICH Q3A/Q3B regulatory guidelines for ANDA and DMF submissions [1]. No equivalent regulatory impurity designation exists for the 6-bromo, 7-bromo, or 8-bromo isomers in the context of filgotinib pharmaceutical development. This means only the 5-bromo isomer can serve as a certified impurity reference standard for filgotinib QC method validation and stability studies.

Pharmaceutical impurity Reference standard ANDA/DMF

Commercial Purity: 98% HPLC with Full Analytics vs AldrichCPR Isomers with No Analytical Data

5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is commercially available at 98% minimum purity by HPLC with full Certificate of Analysis from multiple vendors including AKSci (X8540) , and at 97-99% from Aladdin and CymitQuimica . In contrast, the 7-bromo and 8-bromo isomers are sold through Sigma-Aldrich's AldrichCPR collection, for which Sigma explicitly states: 'Sigma-Aldrich does not collect analytical data for this product' . The 6-bromo isomer is also sold as AldrichCPR without analytical data.

Commercial purity Vendor specification Quality assurance

High-Value Procurement Scenarios for 5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine


Filgotinib API Intermediate: GMP and Non-GMP Synthesis

As the penultimate intermediate in the validated filgotinib synthetic route [1], this compound is procured for both R&D-scale medicinal chemistry and pilot-plant API manufacturing. The 5-bromo position is the exclusive site for the Suzuki coupling that installs the 5-aryl pharmacophore; procurement of any other bromo isomer would derail the synthesis. The established 92.8% cyclization yield and 98%+ commercial purity support cost-effective scale-up.

Pharmaceutical Impurity Reference Standard for Filgotinib ANDA/DMF Filings

As Filgotinib Impurity 5 [2], this compound is procured by generic pharmaceutical companies for HPLC method development, method validation, system suitability testing, and stability-indicating assay development. Regulatory submissions (ANDA, DMF) require certified impurity reference standards with full characterization data, which only the 5-bromo isomer provides among the bromotriazolopyridine isomers.

JAK Kinase Inhibitor Medicinal Chemistry: SAR Exploration Scaffold

The 2-amino-[1,2,4]triazolo[1,5-a]pyridine core has been validated across multiple JAK inhibitor programs [3]. The 5-bromo-2-amine substitution pattern enables orthogonal derivatization: the bromine participates in Suzuki, Buchwald-Hartwig, or Sonogashira couplings, while the amine undergoes acylation, sulfonylation, or reductive amination. The non-overlapping melting point (203-205°C) and high purity facilitate reliable SAR studies with batch-to-batch consistency.

Cross-Coupling Methodology Development and Building Block Chemistry

The compound serves as a versatile heteroaryl bromide building block for Pd-catalyzed cross-coupling methodology development. The bromine at the electron-deficient 5-position of the triazolopyridine system presents distinct reactivity compared to the 6-, 7-, and 8-bromo isomers, making it valuable for studying electronic effects on oxidative addition and transmetallation steps. Commercial availability at 98% HPLC purity reduces the need for pre-reaction purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.